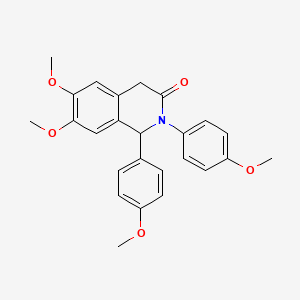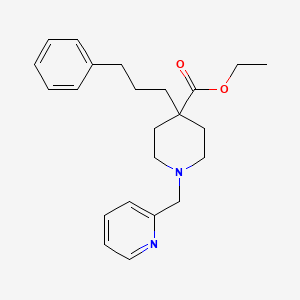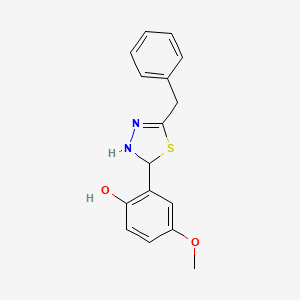
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as LQFM-021, is a novel isoquinoline derivative that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent pharmacological properties, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as COX-2, iNOS, and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the development of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone-based drugs for the treatment of cancer. Furthermore, the potential use of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone as a neuroprotective agent has also been suggested. Overall, further research is needed to fully understand the pharmacological properties and potential applications of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone.
Synthesemethoden
The synthesis of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with paraformaldehyde and ammonium acetate to form 1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinoline. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde in the presence of acetic acid to produce 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone. The yield of this synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its pharmacological properties, particularly its anti-inflammatory and anti-cancer activities. In vitro studies have shown that 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and also exhibits anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have demonstrated that 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces inflammation and tumor growth in animal models.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-28-19-9-5-16(6-10-19)25-21-15-23(31-4)22(30-3)13-17(21)14-24(27)26(25)18-7-11-20(29-2)12-8-18/h5-13,15,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOYUUKTWOJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2-bis(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)


![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)

![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)

![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)